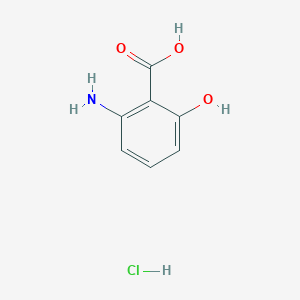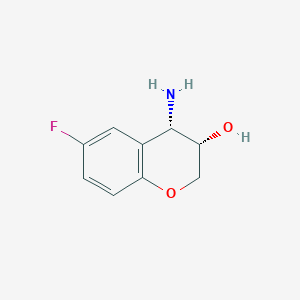
(3S,4S)-4-Amino-6-fluorochroman-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-Amino-6-fluorochroman-3-OL is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and an amino group attached to a chroman ring system. The stereochemistry of the compound, indicated by the (3S,4S) configuration, plays a crucial role in its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-6-fluorochroman-3-OL typically involves several steps, starting from readily available precursors. One common method involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For example, the aldol reaction can be employed to form the chroman ring system with the desired stereochemistry
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the synthesis . Enzymatic methods can be particularly useful for achieving high enantioselectivity, which is crucial for the biological activity of the compound. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-4-Amino-6-fluorochroman-3-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amino group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like mCPBA for epoxidation, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Aplicaciones Científicas De Investigación
(3S,4S)-4-Amino-6-fluorochroman-3-OL has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure and stereochemistry make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of (3S,4S)-4-Amino-6-fluorochroman-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, modulating their activity. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-4-Amino-6-chlorochroman-3-OL: Similar in structure but with a chlorine atom instead of fluorine.
(3S,4S)-4-Amino-6-bromochroman-3-OL: Contains a bromine atom instead of fluorine.
(3S,4S)-4-Amino-6-iodochroman-3-OL: Features an iodine atom in place of fluorine.
Uniqueness
The presence of the fluorine atom in (3S,4S)-4-Amino-6-fluorochroman-3-OL imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. These properties make it particularly valuable in drug development, where fluorine substitution is often used to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents .
Propiedades
Fórmula molecular |
C9H10FNO2 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
(3S,4S)-4-amino-6-fluoro-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H10FNO2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-3,7,9,12H,4,11H2/t7-,9+/m1/s1 |
Clave InChI |
IBSASLCZVJSMOO-APPZFPTMSA-N |
SMILES isomérico |
C1[C@H]([C@H](C2=C(O1)C=CC(=C2)F)N)O |
SMILES canónico |
C1C(C(C2=C(O1)C=CC(=C2)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


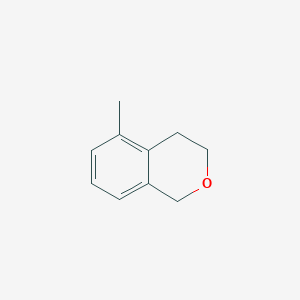
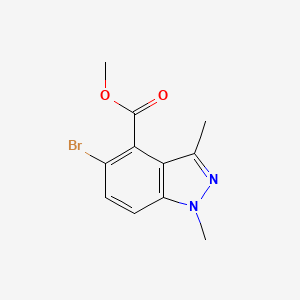
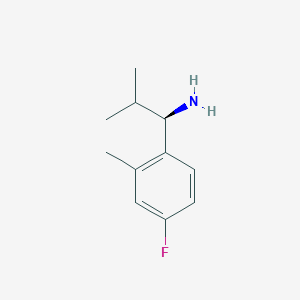
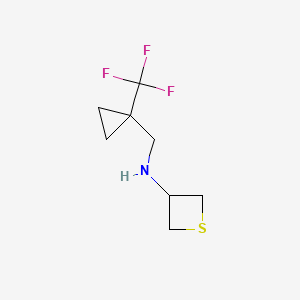
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
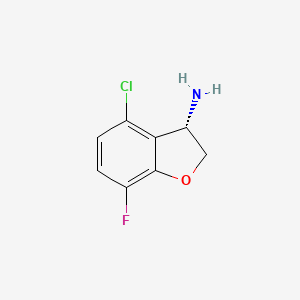
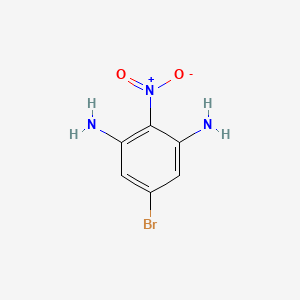
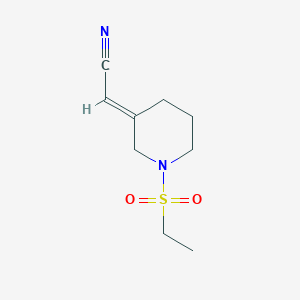
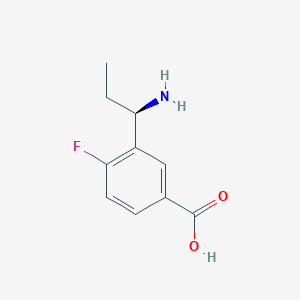
![3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B13035742.png)
![3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
![[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol](/img/structure/B13035749.png)
